molecular formula C14H11KN2O3S2 B12761850 7-Benzothiazolesulfonic acid, 2-(4-aminophenyl)-5-methyl-, monopotassium salt CAS No. 71032-91-2

7-Benzothiazolesulfonic acid, 2-(4-aminophenyl)-5-methyl-, monopotassium salt

Cat. No.: B12761850
CAS No.: 71032-91-2
M. Wt: 358.5 g/mol
InChI Key: QEZVVYSZIUOFQB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Benzothiazolesulfonic acid, 2-(4-aminophenyl)-5-methyl-, monopotassium salt is an organic compound with the molecular formula C14H11KN2O3S2. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is characterized by its unique structure, which includes a benzothiazole ring, a sulfonic acid group, and an aminophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzothiazolesulfonic acid, 2-(4-aminophenyl)-5-methyl-, monopotassium salt typically involves the reaction of 2-(4-aminophenyl)-6-methylbenzothiazole-7-sulfonic acid with potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired monopotassium salt. The general steps are as follows:

  • Dissolve 2-(4-aminophenyl)-6-methylbenzothiazole-7-sulfonic acid in water.
  • Add potassium hydroxide slowly while stirring the solution.
  • Maintain the reaction mixture at a specific temperature to ensure complete reaction.
  • Filter the solution to remove any impurities.
  • Evaporate the solvent to obtain the monopotassium salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and automated systems to control the reaction conditions precisely. The process includes:

  • Using high-purity starting materials to ensure product quality.
  • Employing continuous stirring and temperature control to maintain consistent reaction conditions.
  • Utilizing filtration and purification systems to remove impurities and obtain a high-purity product.
  • Implementing drying techniques to obtain the final monopotassium salt in solid form.

Chemical Reactions Analysis

Types of Reactions

7-Benzothiazolesulfonic acid, 2-(4-aminophenyl)-5-methyl-, monopotassium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the aminophenyl group to other functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the aminophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Aminophenyl group derivatives.

    Substitution: Various substituted benzothiazole compounds.

Scientific Research Applications

7-Benzothiazolesulfonic acid, 2-(4-aminophenyl)-5-methyl-, monopotassium salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Benzothiazolesulfonic acid, 2-(4-aminophenyl)-5-methyl-, monopotassium salt involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The sulfonic acid group plays a crucial role in these interactions, facilitating binding through hydrogen bonding and electrostatic interactions. The aminophenyl group can also participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Aminophenyl)-6-methylbenzothiazole-7-sulfonic acid
  • 7-Benzothiazolesulfonic acid, 2-(4-aminophenyl)-6-methyl-, monosodium salt
  • 7-Benzothiazolesulfonic acid, 2-(4-aminophenyl)-6-methyl-, lithium salt

Uniqueness

7-Benzothiazolesulfonic acid, 2-(4-aminophenyl)-5-methyl-, monopotassium salt is unique due to its specific combination of functional groups and its monopotassium salt form. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

71032-91-2

Molecular Formula

C14H11KN2O3S2

Molecular Weight

358.5 g/mol

IUPAC Name

potassium;2-(4-aminophenyl)-5-methyl-1,3-benzothiazole-7-sulfonate

InChI

InChI=1S/C14H12N2O3S2.K/c1-8-6-11-13(12(7-8)21(17,18)19)20-14(16-11)9-2-4-10(15)5-3-9;/h2-7H,15H2,1H3,(H,17,18,19);/q;+1/p-1

InChI Key

QEZVVYSZIUOFQB-UHFFFAOYSA-M

Canonical SMILES

CC1=CC2=C(C(=C1)S(=O)(=O)[O-])SC(=N2)C3=CC=C(C=C3)N.[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.